molecular formula C24H27NO8S B12419400 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide

4-Hydroxy Duloxetine-d6 |A-D-Glucuronide

Cat. No.: B12419400
M. Wt: 495.6 g/mol
InChI Key: OBIZFSZXDHWUJZ-QYKOWTHDSA-N
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Description

Contextualization of Duloxetine (B1670986) Biotransformation Pathways in Drug Metabolism Research

Duloxetine is subject to comprehensive hepatic metabolism primarily through two main pathways: oxidation and subsequent conjugation. droracle.ai The initial oxidative phase (Phase I metabolism) is predominantly catalyzed by the cytochrome P450 enzymes CYP1A2 and, to a lesser extent, CYP2D6. droracle.aiwinona.educlinpgx.orgdrugbank.comfda.gov These enzymes are responsible for modifying the chemical structure of duloxetine, preparing it for the next phase of metabolism.

The primary biotransformation pathways involve the oxidation of the naphthyl ring at various positions, leading to the formation of several hydroxylated metabolites. nih.govnih.govresearchgate.netresearchgate.net Following this initial oxidation, these intermediate metabolites undergo further transformation, including additional oxidation, methylation, and, most significantly, conjugation. clinpgx.orgnih.gov

Studies have identified the major circulating metabolites in human plasma as the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate (B86663) conjugate of 5-hydroxy-6-methoxy duloxetine. droracle.aiclinpgx.orgnih.govnih.gov These metabolites are considered pharmacologically inactive. droracle.aiclinpgx.org The extensive metabolism of duloxetine is highlighted by the fact that the parent drug accounts for less than 3% of the total radiolabeled material found in plasma after administration. droracle.ainih.gov The final conjugated metabolites are primarily eliminated from the body via urine, with about 70% of the initial dose being excreted as metabolites through this route. droracle.ainih.govnih.govresearchgate.net The complexity of this metabolic network makes the study of individual metabolites crucial for a complete understanding of the drug's disposition.

Table 1: Key Enzymes and Metabolites in Duloxetine Biotransformation

Category Name Function/Significance Citations
Phase I Enzymes Cytochrome P450 1A2 (CYP1A2) Major enzyme responsible for the oxidation of duloxetine's naphthyl ring. droracle.aiwinona.educlinpgx.orgdrugbank.comfda.gov
Cytochrome P450 2D6 (CYP2D6) Secondary enzyme involved in the oxidation of duloxetine. Duloxetine is also a moderate inhibitor of this enzyme. droracle.aiwinona.educlinpgx.orgdrugbank.comfda.gov
Major Metabolites 4-Hydroxy Duloxetine Glucuronide A major, inactive, circulating metabolite formed via oxidation and subsequent glucuronidation. droracle.aiclinpgx.orgnih.govnih.gov
5-Hydroxy, 6-Methoxy Duloxetine Sulfate Another major, inactive, circulating metabolite. droracle.aiclinpgx.orgnih.gov

General Role of Glucuronide Conjugates as Phase II Metabolites

Phase II metabolism, also known as conjugation, is a critical step in the biotransformation of many drugs and xenobiotics. usmlestrike.comlongdom.orgnih.gov The primary function of Phase II reactions is to attach small, polar, and ionizable endogenous compounds to the drug or its Phase I metabolite. medbullets.comnottingham.ac.uk This process significantly increases the water solubility of the substance, which facilitates its excretion from the body, primarily through urine or bile. nih.govwikipedia.org

Glucuronidation is the most common Phase II conjugation reaction. nih.govjove.com It involves the transfer of a glucuronic acid moiety from a cofactor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate. wikipedia.orgjove.comcovachem.com This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are found mainly in the liver but also in other tissues. longdom.orgwikipedia.orgjove.com The resulting glucuronide conjugates are typically much more water-soluble and less pharmacologically active than the parent compound. usmlestrike.comwikipedia.orgnih.gov For duloxetine, after the initial oxidation to 4-hydroxy duloxetine by CYP enzymes, this metabolite serves as a substrate for UGT enzymes, leading to the formation of 4-hydroxy duloxetine glucuronide. clinpgx.orgcaymanchem.com

Table 2: Characteristics of Phase II Glucuronidation

Aspect Description Citations
Process Conjugation reaction that attaches glucuronic acid to a substrate. wikipedia.orgjove.comcovachem.com
Enzymes UDP-glucuronosyltransferases (UGTs). longdom.orgwikipedia.orgjove.com
Cofactor Uridine diphosphate glucuronic acid (UDPGA). wikipedia.org
Primary Function Increases water solubility of metabolites to facilitate excretion. usmlestrike.comnih.govmedbullets.comwikipedia.orgcovachem.com
Effect on Activity Typically results in pharmacologically inactive and less toxic metabolites. usmlestrike.comnih.gov

Specific Research Utility of Deuterated Metabolites: The Case of 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide

This compound is a specialized chemical tool used in scientific research. The "-d6" designation signifies that six specific hydrogen atoms in the molecule have been replaced with their stable, heavier isotope, deuterium (B1214612). scbt.com This isotopic labeling does not alter the chemical properties of the molecule but increases its mass, which is detectable by mass spectrometry.

The primary application of such deuterated compounds is as stable isotope-labeled (SIL) internal standards in quantitative bioanalysis. waters.comscispace.comscioninstruments.com In techniques like liquid chromatography-mass spectrometry (LC-MS), an SIL internal standard is added to a biological sample at a known concentration before processing. amazonaws.com Because the SIL standard is chemically identical to the non-labeled analyte (the substance being measured), it experiences the same variations during sample extraction, handling, and instrument analysis. waters.comscioninstruments.com However, because of its different mass, the mass spectrometer can distinguish it from the native analyte. By comparing the signal of the analyte to the known concentration of the internal standard, researchers can achieve highly accurate and precise quantification, correcting for potential errors and matrix effects that can suppress or enhance the instrument's signal. waters.comscioninstruments.comamazonaws.com

Therefore, this compound serves as an ideal internal standard for the quantification of the actual metabolite, 4-Hydroxy Duloxetine Glucuronide, in complex biological matrices like plasma or urine. scbt.comsimsonpharma.com Its use is crucial for rigorous pharmacokinetic studies that aim to precisely determine the concentration and elimination rates of duloxetine's metabolites. This allows for a more detailed and reliable characterization of the drug's metabolic profile. simsonpharma.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H27NO8S

Molecular Weight

495.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H27NO8S/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30)/t17-,19-,20-,21+,22-,24+/m0/s1/i2D,3D,5D,6D,8D,9D

InChI Key

OBIZFSZXDHWUJZ-QYKOWTHDSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCNC)C3=CC=CS3)[2H])[2H])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)[2H])[2H]

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of 4 Hydroxy Duloxetine D6 |a D Glucuronide

Strategies for Chemical Synthesis of 4-Hydroxy Duloxetine (B1670986) Glucuronide Analogues for Research Purposes

The synthesis of 4-hydroxy duloxetine glucuronide analogues for research necessitates multi-step processes, often combining chemical and enzymatic methods. Glucuronidation is a key phase II metabolic reaction that conjugates glucuronic acid to various substrates, making them more water-soluble and facilitating their excretion. sigmaaldrich.comwikipedia.org

For research applications, several strategies can be employed to synthesize these glucuronide conjugates:

Chemo-enzymatic Synthesis: This approach combines traditional chemical synthesis with enzymatic reactions. The synthesis of the aglycone (4-hydroxy duloxetine) can be achieved through methods developed for duloxetine and its phase I metabolites. nih.govresearchgate.net Subsequently, the glucuronidation step is catalyzed by UDP-glucuronosyltransferases (UGTs), the enzymes responsible for this reaction in vivo. sigmaaldrich.comwikipedia.org This can be performed using human liver microsomes or recombinant UGT enzymes to generate the desired glucuronide. researchgate.net

Chemical Glucuronidation: Purely chemical methods for creating the glycosidic bond between 4-hydroxy duloxetine and glucuronic acid are also utilized. These methods provide a route to gram-scale quantities of the metabolite. hyphadiscovery.com Synthetic methods for various types of glucuronides, including O-glucuronides like the one formed at the hydroxyl group of 4-hydroxy duloxetine, have been extensively reviewed and updated. nih.gov The process generally involves the synthesis of an activated coenzyme, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), which acts as the donor of the glucuronyl moiety. pharmacy180.com

Microbial Biotransformation: Certain microorganisms can perform glucuronidation reactions and can be used to produce the desired metabolite. hyphadiscovery.com This method can be advantageous for generating specific isomers and can be scaled up to produce significant quantities of the purified glucuronide. hyphadiscovery.com

The choice of synthetic strategy often depends on the required quantity, purity, and the specific isomer needed for the research application.

Table 1: Comparison of Synthetic Strategies for Glucuronide Analogues

Synthetic Strategy Advantages Disadvantages Key Process
Chemo-enzymatic Synthesis High specificity, mimics in vivo metabolism. Can be complex to optimize, potential for low yields. Enzymatic conjugation using UGTs. sigmaaldrich.com
Chemical Glucuronidation Scalable to larger quantities, well-established methods. hyphadiscovery.com May lack stereospecificity, can require harsh reaction conditions. Formation of a glycosidic bond using chemical reagents. nih.gov

| Microbial Biotransformation | Can produce specific isomers, scalable. hyphadiscovery.com | Screening for suitable microorganisms can be time-consuming. | Use of microorganisms to perform the glucuronidation reaction. |

Deuterium (B1214612) Labeling Approaches for Site-Specific Incorporation in 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide

Isotopic labeling, particularly with deuterium, is a powerful tool in drug metabolism studies. medchemexpress.com The incorporation of deuterium into a drug molecule can alter its metabolic profile due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond. nih.govresearchgate.net This can lead to decreased rates of metabolism and potentially altered pharmacokinetic properties. nih.gov

For this compound, the "d6" designation indicates the incorporation of six deuterium atoms. The synthesis of such deuterated compounds can be achieved through several approaches:

Starting from Deuterated Precursors: A common strategy is to use commercially available deuterated starting materials in a multi-step synthesis. researchgate.net For example, the synthesis of a deuterated duloxetine analogue has been achieved using dimethylamine-d6 hydrochloride and paraformaldehyde-d2 in a Mannich reaction. researchgate.netresearchgate.net

Hydrogen-Deuterium Exchange Reactions: These reactions involve the exchange of hydrogen atoms with deuterium from a deuterium source, such as D₂O, often catalyzed by a metal catalyst like palladium on carbon (Pd/C). mdpi.com This method can be used to introduce deuterium at specific positions in the molecule. Enzyme-catalyzed reactions in deuterated solvents can also provide high positional selectivity for site-specific deuterium incorporation. mdpi.com

Reductive Deuteration: This method involves the reduction of a suitable precursor, such as an alkene or carbonyl compound, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄). researchgate.net

The precise location of the deuterium atoms is critical and must be confirmed by analytical techniques. The goal is to place the labels at metabolically stable positions or at sites of metabolism to study specific metabolic pathways. tandfonline.com

Table 2: Common Deuterium Labeling Methods

Labeling Method Description Example Reagents
Use of Deuterated Precursors Incorporating deuterium by starting the synthesis with already deuterated building blocks. researchgate.net CD₃I, D₆-acetone
Hydrogen-Deuterium Exchange Replacing H atoms with D atoms using a deuterium source and a catalyst. mdpi.com D₂O, Pd/C

| Reductive Deuteration | Introducing deuterium through the reduction of a functional group. researchgate.net | NaBD₄, LiAlD₄ |

Advanced Characterization Techniques for Synthetic Metabolite Identity and Purity Assurance in Academic Research

Ensuring the chemical identity and purity of a synthesized metabolite like this compound is paramount for its use in research. A combination of analytical techniques is typically employed for comprehensive characterization.

Mass Spectrometry (MS): MS is a fundamental tool that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. thermofisher.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions, providing structural information and confirming the sites of deuteration and glucuronidation. thermofisher.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable technique for elucidating the precise chemical structure of a molecule. acs.org For deuterated compounds, ¹H NMR can confirm the absence of protons at the sites of deuteration. researchgate.net ²H NMR can be used to directly observe the deuterium nuclei. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity of atoms within the molecule and confirm the position of the glucuronide moiety. The combination of MS and NMR provides a powerful approach for unambiguous metabolite identification. acs.orgcreative-biostructure.comnih.gov

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the synthesized compound from impurities and starting materials. researchgate.net The purity of the final product is often determined by measuring the peak area of the compound relative to the total peak area in the chromatogram. Chiral chromatography can be used to determine the enantiomeric purity of the synthesized compound. dntb.gov.ua

The combination of these techniques ensures that the synthesized metabolite has the correct structure, isotopic labeling, and is of sufficient purity for its intended research applications. pharmacy180.com

Table 3: Analytical Techniques for Metabolite Characterization

Technique Information Provided Application in Metabolite Analysis
Mass Spectrometry (MS) Molecular weight, elemental composition, structural fragmentation patterns. thermofisher.com Confirms mass of the deuterated glucuronide and helps locate the deuterium labels and glucuronide group. nih.gov
Nuclear Magnetic Resonance (NMR) Detailed 3D molecular structure, connectivity of atoms. acs.org Unambiguously determines the chemical structure and confirms the exact sites of deuterium incorporation. researchgate.netacs.org

| Chromatography (HPLC, GC) | Separation and quantification of components in a mixture. researchgate.net | Assesses the chemical and enantiomeric purity of the synthesized metabolite. dntb.gov.ua |

Enzymatic Formation and Metabolic Pathways of 4 Hydroxy Duloxetine Glucuronide

Cytochrome P450-Mediated Hydroxylation Preceding Glucuronidation

The initial and rate-limiting step in the formation of the glucuronide conjugate is the hydroxylation of the parent duloxetine (B1670986) molecule. researchgate.net This Phase I metabolic reaction involves the oxidation of duloxetine's naphthyl ring to form several hydroxylated metabolites, including 4-hydroxy duloxetine. nih.govresearchgate.net This process is catalyzed almost exclusively by two key isoforms of the cytochrome P450 enzyme family: CYP1A2 and CYP2D6. caymanchem.comdroracle.airesearchgate.net

CYP1A2 is the principal enzyme responsible for the metabolism of duloxetine in humans. clinpgx.orgdroracle.ai In vivo studies using specific enzyme inhibitors have demonstrated that CYP1A2 is the major contributor to the formation of duloxetine's oxidative metabolites, including 4-hydroxy duloxetine. clinpgx.orgresearchgate.net The significant role of this isoform is highlighted by the observation that co-administration of duloxetine with potent CYP1A2 inhibitors, such as fluvoxamine, leads to clinically significant increases in duloxetine plasma concentrations. clinpgx.org

While CYP1A2 is the primary metabolizing enzyme, CYP2D6 also plays a significant role in the hydroxylation of duloxetine to form 4-hydroxy duloxetine. caymanchem.comdroracle.airesearchgate.net Its contribution is considered secondary to that of CYP1A2. droracle.ai Both CYP1A2 and CYP2D6 are capable of producing the 4-hydroxy, 5-hydroxy, and 6-hydroxy metabolites of duloxetine. clinpgx.org Duloxetine itself is also a moderate inhibitor of the CYP2D6 enzyme, which is a consideration in drug-drug interactions. clinpgx.org

While CYP1A2 and CYP2D6 are the main drivers of duloxetine hydroxylation, other isoforms may have minor roles. Research indicates that CYP2C9 is a minor contributor to the formation of the 5-hydroxy metabolite of duloxetine. drugbank.com

Key Enzymes in Duloxetine Metabolism

Metabolic StepEnzyme FamilyKey IsoformsPrimary Role in Duloxetine MetabolismCitations
Phase I: Oxidation Cytochrome P450 (CYP)CYP1A2 Major enzyme responsible for hydroxylation (e.g., to 4-hydroxy duloxetine). clinpgx.org, droracle.ai, researchgate.net
CYP2D6 Secondary enzyme involved in hydroxylation. clinpgx.org, droracle.ai, researchgate.net
CYP2C9 Minor contributor to the formation of the 5-hydroxy metabolite. drugbank.com
Phase II: Conjugation UDP-glucuronosyltransferase (UGT)Not specified in sourcesCatalyzes the conjugation of hydroxylated metabolites (e.g., 4-hydroxy duloxetine) with glucuronic acid. nih.gov, caymanchem.com, nih.gov

UDP-Glucuronosyltransferase (UGT) Involvement in the Conjugation of 4-Hydroxy Duloxetine

Following the initial hydroxylation, the 4-hydroxy duloxetine metabolite undergoes a Phase II conjugation reaction. caymanchem.comresearchgate.net This step involves the covalent attachment of a glucuronic acid moiety to the hydroxyl group of the metabolite, a process known as glucuronidation. nih.gov The reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes, which are crucial for increasing the water solubility of compounds to facilitate their excretion from the body. nih.gov The resulting product, 4-hydroxy duloxetine β-D-glucuronide, is one of the two major circulating metabolites of duloxetine found in human plasma. clinpgx.orgnih.gov While the specific UGT isoforms responsible for the glucuronidation of 4-hydroxy duloxetine are not identified in the available literature, this pathway is the definitive next step in its metabolic fate. caymanchem.comnih.gov

In Vitro Metabolic Profiling Studies of Duloxetine to Glucuronide Metabolites

The metabolic pathways of duloxetine have been extensively characterized through various in vitro systems that simulate liver metabolism. These studies have been fundamental in identifying the enzymes responsible for its biotransformation and the resulting metabolites.

Studies utilizing human liver microsomes (HLM) have been instrumental in confirming the roles of specific P450 enzymes. clinpgx.org Investigations with HLM successfully identified that both CYP1A2 and CYP2D6 enzymes are capable of catalyzing the formation of 4-hydroxy duloxetine. clinpgx.org HLM are a popular in vitro model because they contain high concentrations of Phase I enzymes like the cytochrome P450s. These subcellular fractions are used to determine metabolic stability, identify metabolites, and characterize enzyme kinetics.

Major Metabolites of Duloxetine

Metabolite NamePrecursorMetabolic PathwayStatusCitations
4-Hydroxy Duloxetine Glucuronide 4-Hydroxy DuloxetineOxidation (CYP1A2/CYP2D6) followed by Glucuronidation (UGT)Major circulating metabolite nih.gov, clinpgx.org, droracle.ai
5-Hydroxy, 6-Methoxy Duloxetine Sulfate (B86663) 5-Hydroxy, 6-Methoxy DuloxetineOxidation, Methylation, and SulfationMajor circulating metabolite nih.gov, clinpgx.org
4,6-Dihydroxy Duloxetine Glucuronide 4,6-Dihydroxy DuloxetineOxidation followed by GlucuronidationPlasma metabolite nih.gov

Analysis Using Recombinant Human Cytochrome P450 and UGT Enzyme Systems

The precise enzymes responsible for the metabolic cascade of duloxetine have been identified using in vitro systems with recombinant human enzymes. This approach allows for the investigation of individual enzyme contributions to specific metabolic reactions.

The initial, rate-limiting step in the formation of the glucuronide conjugate is the Phase I oxidation of duloxetine to its 4-hydroxy metabolite. Studies utilizing a panel of recombinant human cytochrome P450 enzymes have demonstrated that CYP1A2 and CYP2D6 are the primary catalysts for this 4-hydroxylation reaction. nih.govnih.govclinpgx.org While other isoforms may have minor roles, the formation of 4-hydroxy duloxetine is almost exclusively attributed to the activity of CYP1A2 and CYP2D6. nih.govnih.gov In vitro experiments with specific chemical inhibitors for these enzymes further confirm their central role in duloxetine's oxidative metabolism. nih.gov

Following hydroxylation, the 4-hydroxy duloxetine molecule undergoes Phase II conjugation with glucuronic acid to form 4-hydroxy duloxetine glucuronide. This reaction is mediated by UDP-glucuronosyltransferase (UGT) enzymes. psu.eduhmdb.ca Identifying the specific UGT isoforms is accomplished by incubating 4-hydroxy duloxetine with a panel of recombinant human UGT enzymes, such as those from the UGT1A and UGT2B subfamilies. bioivt.comxenotech.com While specific studies pinpointing the exact UGTs for 4-hydroxy duloxetine are not as prevalent in the public literature, the glucuronide conjugate is consistently identified as the most abundant metabolite in human circulation, underscoring the efficiency of this pathway. psu.edu The general methodology involves screening recombinant UGTs (e.g., UGT1A1, UGT1A3, UGT1A9, UGT2B7) to determine which enzymes exhibit the highest catalytic activity for the formation of the glucuronide conjugate. xenotech.comnih.gov

Table 1: Key Human Enzymes in the Formation of 4-Hydroxy Duloxetine Glucuronide
Metabolic StepIntermediate/MetabolitePrimary Enzymes InvolvedEnzyme FamilyMethod of Identification
Phase I: 4-Hydroxylation4-Hydroxy DuloxetineCYP1A2, CYP2D6Cytochrome P450Incubation with recombinant human CYP enzymes nih.govnih.gov
Phase II: Glucuronidation4-Hydroxy Duloxetine GlucuronideUGT Isoforms (e.g., UGT1A, UGT2B families)UDP-glucuronosyltransferaseIncubation with recombinant human UGT enzymes bioivt.comxenotech.com

In Vivo Preclinical Metabolism of Duloxetine and its 4-Hydroxy Glucuronide in Animal Models

Preclinical studies in animal models are essential for understanding the metabolism and disposition of new chemical entities before human trials. Rodent models, in particular, are widely used to characterize the metabolic profile of drugs like duloxetine. nih.govwinona.edunih.gov These in vivo studies have confirmed that duloxetine undergoes extensive metabolism in animals, with the resulting metabolites being excreted in urine and feces. nih.govfda.gov The formation of 4-hydroxy duloxetine and its subsequent glucuronidation is a recognized pathway in these preclinical models. fda.gov

Identification and Quantification in Rodent (e.g., mouse, rat) Models

In vivo studies in rats and mice have successfully identified and quantified duloxetine and its major metabolites, including the 4-hydroxy duloxetine glucuronide. Following oral administration of duloxetine to rats, the parent drug and its 4-hydroxy metabolite have been measured in plasma using sensitive analytical methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.govresearchgate.net

A comprehensive study in mice identified a total of 39 metabolites of duloxetine, showcasing its complex biotransformation. nih.govnih.gov The relative abundance of these metabolites was quantified in plasma, urine, and feces. nih.gov Specifically, documents from regulatory agencies confirm that plasma exposure to both duloxetine and the glucuronide conjugate of 4-hydroxy duloxetine was assessed in mice and Fischer 344 rats during preclinical safety studies. fda.gov Further research employing Cyp1a2-knockout mice and the administration of a Cyp2d inhibitor (propranolol) demonstrated the critical role these enzymes play in determining the pharmacokinetic profile of duloxetine and the formation of its various metabolites in mice. nih.gov

Table 2: Summary of In Vivo Duloxetine Metabolism Studies in Rodent Models
Animal ModelMatrix AnalyzedKey FindingsReference
Rat (Sprague-Dawley)PlasmaDeveloped and validated HPLC-MS/MS method for simultaneous quantification of duloxetine and 4-hydroxy duloxetine. nih.gov
MouseLiver Microsomes, Plasma, Urine, FecesIdentified 39 metabolites; quantified relative abundance; confirmed role of CYP1A2 and CYP2D6. nih.govnih.gov
Mouse (Cyp1a2-KO)Plasma, TissuesDemonstrated that Cyp2d inhibition significantly increased duloxetine levels and altered metabolite profiles. nih.gov
Rat and MousePlasmaAssessed plasma exposure to duloxetine and 4-hydroxy duloxetine glucuronide in toxicology studies. fda.gov

Comparative Metabolic Pathways and Species Differences

While rodent models are invaluable, it is crucial to recognize the species differences in drug metabolism when extrapolating data to humans. semanticscholar.orgrug.nl For duloxetine, comparative in vitro studies have noted differences in metabolism between human and mouse liver microsomes. nih.govnih.gov

Advanced Analytical Strategies for 4 Hydroxy Duloxetine D6 |a D Glucuronide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the analysis of drug metabolites like 4-hydroxy duloxetine (B1670986) glucuronide in biological matrices. Its high sensitivity and selectivity allow for the accurate measurement of low-concentration analytes in complex samples.

A significant challenge in the bioanalysis of 4-hydroxy duloxetine glucuronide is the presence of its isomers, such as 5- and 6-hydroxy duloxetine glucuronide. nih.gov Co-elution of these isomers can lead to inaccurate quantification. Therefore, optimizing the chromatographic separation is paramount.

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) systems are typically employed. The separation is often achieved using a reversed-phase C18 column. oup.comnih.govdocumentsdelivered.com The choice of mobile phase composition and gradient elution program is critical for resolving the isomeric glucuronides. For instance, a mobile phase consisting of an acidic aqueous component (e.g., 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. oup.comnih.govdocumentsdelivered.comresearchgate.net The acidic modifier helps to improve peak shape and ionization efficiency. A shallow gradient elution, where the proportion of the organic solvent is gradually increased, can effectively separate the closely related isomers.

Table 1: Example Chromatographic Conditions for Duloxetine Metabolite Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with a low percentage of B, gradually increase to elute analytes
Column Temperature 40°C

This table represents typical starting conditions that would be further optimized for specific applications.

Tandem mass spectrometry (MS/MS) is indispensable for the selective detection and structural confirmation of 4-hydroxy duloxetine glucuronide. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, with positive ion mode often providing excellent sensitivity for the glucuronide conjugate. nih.gov

In a typical MS/MS experiment, the precursor ion (the protonated molecule [M+H]⁺ of 4-hydroxy duloxetine glucuronide) is selected in the first quadrupole. This ion is then subjected to collision-induced dissociation (CID) in the collision cell, where it breaks apart into characteristic product ions. These product ions are then detected in the third quadrupole. The transition from the precursor ion to a specific product ion is monitored, a technique known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which provides exceptional selectivity and sensitivity for quantification.

The fragmentation pattern is key to structural elucidation. For 4-hydroxy duloxetine glucuronide, a characteristic fragmentation would be the loss of the glucuronic acid moiety (176 Da), resulting in the formation of the aglycone, 4-hydroxy duloxetine. Further fragmentation of the aglycone can provide additional structural confirmation.

Application of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis

The use of internal standards is fundamental to achieving high accuracy and precision in quantitative bioanalysis. Stable isotope labeled (SIL) internal standards are considered the gold standard.

4-Hydroxy Duloxetine-d6 |A-D-Glucuronide is an ideal internal standard for the quantification of the unlabeled 4-hydroxy duloxetine glucuronide. Being a deuterated analog, it shares nearly identical physicochemical properties with the analyte of interest. This means it will behave similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.

The key difference is its mass. The deuterium (B1214612) labels (d6) make the molecule heavier than the endogenous analyte. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of this compound to each sample at the beginning of the workflow, any variations in sample preparation or instrument response will affect both the analyte and the internal standard proportionally. The ratio of the analyte's response to the internal standard's response is then used to calculate the analyte's concentration, effectively correcting for these variations.

Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting endogenous components of the biological matrix (e.g., plasma, urine), are a significant source of error in LC-MS/MS bioanalysis. The use of a co-eluting SIL internal standard like this compound is the most effective strategy to mitigate matrix effects. Because the SIL internal standard and the analyte are affected similarly by the matrix, the ratio of their signals remains constant, leading to more accurate and reproducible results.

Other strategies to minimize matrix effects include:

Efficient sample preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to remove a significant portion of the interfering matrix components before LC-MS/MS analysis. researchgate.net

Chromatographic optimization: Adjusting the chromatographic method to separate the analyte from the majority of the matrix components can also reduce matrix effects.

Dilution of the sample: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly impact ionization.

Rigorous Validation Parameters for Bioanalytical Quantification in Preclinical Research

Before a bioanalytical method can be used for preclinical studies, it must undergo rigorous validation to ensure its reliability. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation. The validation process assesses several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including its isomers and potential metabolites. researchgate.net

Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true concentration, while precision measures the reproducibility of the results. nih.gov These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ). nih.gov

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. oup.comnih.govdocumentsdelivered.com

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. documentsdelivered.comresearchgate.net

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Matrix Effect: The effect of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤15% (≤20% at LLOQ)
Linearity Correlation coefficient (r²) ≥ 0.99
LLOQ Signal-to-noise ratio ≥ 5, with acceptable accuracy and precision

These criteria are based on general regulatory guidance and may vary slightly depending on the specific application and regulatory body.

Successful validation of these parameters ensures that the bioanalytical method is reliable and fit for its intended purpose of quantifying 4-hydroxy duloxetine glucuronide in preclinical research, providing a solid foundation for pharmacokinetic and metabolic studies.

Specificity and Selectivity Considerations for Metabolite Differentiation

The accurate quantification of this compound in biological samples necessitates a high degree of specificity and selectivity to distinguish it from the parent drug, duloxetine, and other related metabolites. The structural similarity among these compounds presents a significant analytical challenge.

A key issue in the analysis of duloxetine metabolites is the chromatographic resolution of isomeric glucuronides. Specifically, 4-hydroxy duloxetine glucuronide must be adequately separated from the 5- and 6-hydroxy duloxetine glucuronide isomers to ensure accurate measurement. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique to achieve this separation and provide the required specificity. nih.govtandfonline.com The advantages of LC-MS/MS include high sensitivity and the ability to differentiate compounds based on their mass-to-charge ratio, which is crucial when dealing with structurally similar metabolites. nih.govtandfonline.com

Furthermore, the choice of ionization technique in mass spectrometry is critical. For instance, the glucuronide conjugate of 4-hydroxy duloxetine is readily ionized under positive electrospray ionization (ESI) conditions. nih.gov In contrast, other metabolites, such as the sulfate (B86663) conjugate of 5-hydroxy-6-methoxy duloxetine, may require negative ESI for adequate sensitivity. nih.gov Therefore, the development of a robust analytical method often involves optimizing chromatographic conditions and mass spectrometric parameters to resolve and detect all relevant metabolites in a single run or through separate analyses.

Assessment of Accuracy, Precision, and Linearity in Biological Matrices

The validation of an analytical method is essential to ensure the reliability of the data generated. For this compound, this involves a thorough assessment of accuracy, precision, and linearity in the biological matrix of interest, typically human plasma.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter among a series of measurements. For bioanalytical methods, accuracy is often expressed as the percentage of recovery, and precision is indicated by the relative standard deviation (RSD). Studies have demonstrated that LC-MS/MS methods for duloxetine and its metabolites can achieve high accuracy and precision. For example, one method reported within-run precision of 0.53 - 7.12% and accuracy of 87.09 - 105.05%, while between-run precision was 4.74 - 11.68% with an accuracy of 95.02 - 97.36%. researchgate.net Another study developing a method for the major metabolites of duloxetine, including the 4-hydroxy glucuronide, reported acceptable precision and accuracy over a validation range of 1-1000 ng/mL. nih.gov

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A linear response is crucial for accurate quantification over a specific concentration range. For the analysis of duloxetine and its metabolites, methods have demonstrated linearity over various concentration ranges. For instance, a validated LC-MS/MS method for duloxetine and its major metabolite showed linearity from 5 to 800 ng/mL. nih.govresearchgate.net Another method for duloxetine hydrochloride in a tablet dosage form was linear over a range of 1.0–25 μg/ml. nih.gov

The table below summarizes the validation parameters from a representative study on the simultaneous determination of duloxetine and 4-hydroxy duloxetine glucuronide.

Validation ParameterAcceptance CriteriaResult
Linearity (ng/mL) Correlation coefficient (r²) ≥ 0.99Achieved over the range of 5-500 ng/mL
Intra-day Precision (%RSD) ≤ 15%0.53 - 7.12
Inter-day Precision (%RSD) ≤ 15%4.74 - 11.68
Accuracy (% Recovery) 85-115%87.09 - 105.05 (Intra-day)
95.02 - 97.36 (Inter-day)

This table presents a summary of typical validation results for an LC-MS/MS method.

Stability Evaluation of 4-Hydroxy Duloxetine Glucuronide, Including Potential Back-Conversion to Parent Drug

A critical aspect of analyzing glucuronide metabolites is their potential instability, which can lead to the back-conversion to the parent drug under certain conditions. This is a significant concern for 4-hydroxy duloxetine glucuronide, as its concentration in plasma can be substantially higher than that of duloxetine. researchgate.net Inaccurate measurement of the parent drug could result if the glucuronide metabolite hydrolyzes back to the parent drug during sample collection, processing, or storage.

To address this, stability studies are an integral part of method validation. These studies typically evaluate the stability of the analyte under various conditions, such as freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures. A study specifically investigating the potential back-conversion of 4-hydroxy duloxetine glucuronide to duloxetine found no evidence of this occurring during stability studies and incurred sample reanalysis. nih.govtandfonline.comresearchgate.net The results from these stability assessments confirmed that with appropriate sample handling and storage, the integrity of the metabolite is maintained, ensuring accurate quantification of both the parent drug and its glucuronide metabolite. researchgate.net

Complementary Analytical Techniques in Metabolite Characterization and Identification

While LC-MS/MS is the primary tool for the quantification of known metabolites like this compound, the initial characterization and identification of novel metabolites often require a combination of analytical techniques.

High-performance liquid chromatography (HPLC) with UV detection is a fundamental technique used for the separation and preliminary identification of metabolites. oaji.net By comparing the retention times of peaks in a biological sample to those of synthetic standards, tentative identification can be made. researchgate.net

For definitive structure elucidation, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable. 1H-NMR and 13C-NMR spectroscopy provide detailed information about the chemical structure of a molecule, allowing for the precise determination of the site of glucuronidation. oaji.net Mass spectrometry provides the molecular weight and fragmentation pattern of the metabolite, which aids in its identification. oaji.net

In the comprehensive analysis of duloxetine metabolism, researchers have employed a strategy involving initial separation by HPLC, followed by characterization and structure confirmation of the metabolites through retro-synthesis and subsequent analysis by NMR and mass spectrometry. oaji.net This multi-faceted approach ensures the unambiguous identification and characterization of all relevant metabolites, providing a complete picture of the drug's metabolic fate.

Preclinical Dispositional Research of 4 Hydroxy Duloxetine Glucuronide

Insights into Absorption and Distribution from Non-Human Animal Models

Following oral administration of duloxetine (B1670986) in animal models, the parent drug is well-absorbed. nih.gov The subsequent formation of 4-hydroxy duloxetine glucuronide, a more water-soluble conjugate, influences its distribution profile. While specific absorption studies on the glucuronide metabolite itself are not detailed, its presence as a major circulating metabolite indicates that its precursor, 4-hydroxy duloxetine, is systemically available for conjugation. nih.govnih.gov

In preclinical studies involving rats, duloxetine has been shown to cross the blood-brain barrier and distribute to the central nervous system, where it enhances the levels of serotonin (B10506) and norepinephrine (B1679862) in areas like the rat brain. psu.edu Studies in diabetic rats have also indicated that systemically and spinally administered duloxetine can alleviate tactile allodynia, suggesting distribution to the spinal cord. nih.gov Given that 4-hydroxy duloxetine glucuronide is a major metabolite, it is a significant component of the total drug-related material in the systemic circulation. A study in pregnant New Zealand white rabbits showed that exposure to the glucuronide conjugated 4-hydroxy duloxetine metabolite was higher than that of the parent drug, duloxetine. fda.gov

Systemic Exposure and Elimination Profiles in Animal Models (e.g., mice, rats)

The systemic exposure to 4-hydroxy duloxetine and its glucuronide conjugate has been characterized in several animal models. In a study with beagle dogs, the pharmacokinetic parameters of both duloxetine and 4-hydroxyduloxetine were determined. nih.govnih.gov The co-administration of Chaihu Shugan pills was found to decrease the maximum plasma concentration (Cmax) and the area under the curve (AUC) of 4-hydroxyduloxetine by 71.47% and 48.78%, respectively, and shortened its half-life (t1/2). nih.govnih.gov

Pharmacokinetic Parameter4-Hydroxyduloxetine Alone (Beagle Dogs)4-Hydroxyduloxetine with CHSG (Beagle Dogs)
Cmax (ng/mL) Data not specifiedDecreased by 71.47%
AUC0⟶t (ng·h/mL) Data not specifiedDecreased by 48.78%
t1/2 (h) Data not specified7.97

This table illustrates the impact of co-administered substances on the systemic exposure of 4-hydroxyduloxetine in beagle dogs. Data adapted from Bi et al., 2022. nih.govnih.gov

In mice, a comprehensive metabolic profiling study identified 39 duloxetine metabolites in liver microsomes and in vivo. nih.gov The glucuronide of 4-hydroxylated duloxetine is a major metabolite found in these animals. nih.gov Following administration of duloxetine to mice, conjugated metabolites are primarily excreted in the urine, which is consistent with findings in humans where about 70% of the duloxetine dose is excreted as metabolites in the urine. droracle.ainih.gov In contrast, the feces of mice were found to contain the parent drug, 4-hydroxylated-duloxetine, and other uncharacterized metabolites. nih.gov

Inter-Species Extrapolation Methodologies for Metabolic Pathways and Disposition in Preclinical Settings

Extrapolating preclinical pharmacokinetic data from animal models to humans presents a significant challenge, particularly for drugs like duloxetine that are metabolized by polymorphic enzymes. nih.govnih.gov Simple allometric scaling, which relies on body weight differences, is often insufficient for accurately predicting human pharmacokinetics. nih.govnih.gov

The primary enzymes responsible for duloxetine metabolism, CYP1A2 and CYP2D6, exhibit significant inter-species differences in their activity and expression. clinpgx.orgnih.gov For instance, the prevalence of CYP2D6 poor metabolizer phenotypes differs between human populations and is a factor that must be considered. nih.gov This necessitates the use of more sophisticated extrapolation methods. The liver blood flow method has been proposed as a more reliable alternative to simple allometric scaling for drugs that are extensively cleared by the liver, as it accounts for differences in hepatic elimination functions between species. nih.gov The general criteria for an acceptable extrapolation is that the predicted pharmacokinetic parameters fall within a two-fold range of the observed human data. researchgate.net

Tissue Distribution Studies of Duloxetine Metabolites in Preclinical Models

The distribution of duloxetine and its metabolites to various tissues has been investigated in preclinical models, primarily in rodents. In rats, duloxetine has been shown to affect monoamine concentrations in the brain, indicating its ability to penetrate the central nervous system. psu.edu A study investigating the genotoxic and oxidative effects of duloxetine in mice found that the drug induced DNA damage in both brain and liver tissues, with the effect being more pronounced in the liver. nih.gov This is likely attributable to the extensive biotransformation that duloxetine undergoes in the liver, leading to the formation of metabolites including 4-hydroxy duloxetine glucuronide. nih.gov

Another study in rats with lithium-induced nephrogenic diabetes insipidus demonstrated that duloxetine treatment led to changes in the protein expression of aquaporin-2 (AQP2) in both the cortex and medulla of the kidneys. mdpi.com While this study focused on the parent drug, it underscores the distribution of duloxetine to renal tissues.

Investigation of Pharmacological and Toxicological Mechanisms: in Vitro and Preclinical Models

In Vitro Assessment of Pharmacological Activity for Duloxetine (B1670986) Metabolites

The pharmacological activity of duloxetine is primarily attributed to its potent and balanced inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake. nih.govnih.gov However, extensive metabolism significantly alters this activity. In vitro studies have been conducted to assess the pharmacological profile of its major metabolites.

Research indicates that the major circulating metabolites of duloxetine, including the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate (B86663) conjugate of 5-hydroxy-6-methoxy duloxetine, are considered inactive at the serotonin and norepinephrine transporters. clinpgx.org This suggests that the primary pharmacological action is mediated by the parent compound, duloxetine, before it undergoes extensive metabolism.

Furthermore, in vitro studies have shown that duloxetine itself has no significant affinity for a range of other receptors, including dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors. medex.com.bd The synthesis and subsequent in vitro binding assays of several phase I and phase II metabolites, including glucuronide conjugates, have been performed to compare their activity to the parent compound. nih.gov

CompoundTargetActivityReference
DuloxetineSerotonin Transporter (SERT)Potent Inhibitor nih.govnih.gov
DuloxetineNorepinephrine Transporter (NET)Potent Inhibitor nih.govnih.gov
4-Hydroxy Duloxetine GlucuronideSerotonin & Norepinephrine TransportersInactive clinpgx.org
5-Hydroxy-6-Methoxy Duloxetine SulfateSerotonin & Norepinephrine TransportersInactive clinpgx.org
DuloxetineDopamine, Adrenergic, Cholinergic, Histaminergic, Opioid, Glutamate, GABA receptorsNo Significant Affinity medex.com.bd

Mechanistic Studies on Metabolite-Induced Cellular Effects in In Vitro Systems

While the primary metabolites of duloxetine are pharmacologically inactive in terms of neurotransmitter reuptake, investigations into their potential cellular effects, particularly in hepatic systems, are ongoing. Studies using in vitro systems such as cultured hepatocytes and liver microsomes have provided insights into the potential for duloxetine and its metabolites to induce cellular changes. nih.govtmc.edunih.gov

Duloxetine is extensively metabolized in the liver, and this process is critical for its clearance. medex.com.bdresearchgate.net However, this metabolic activity has also been linked to rare instances of hepatotoxicity. nih.gov In vitro studies using human hepatic spheroids have shown that duloxetine can induce oxidative stress, which is considered a primary event leading to mitochondrial dysfunction, steatosis (fatty liver), and cholestasis. nih.gov The naphthalene (B1677914) ring of the duloxetine molecule is thought to play a key role in this observed hepatotoxicity. nih.gov

The formation of reactive metabolites during the initial oxidation steps of duloxetine metabolism in liver microsomes has been a subject of investigation. nih.govtmc.edunih.gov These studies have identified numerous metabolites, some of which are novel and include adducts with N-acetyl cysteine and glutathione, suggesting the formation of reactive intermediates. nih.govtmc.edunih.gov While glucuronidation is a detoxification step, the preceding oxidative metabolism is a critical area of study for understanding potential cellular toxicity. Further research is needed to delineate the specific role of individual metabolites, including 4-hydroxy duloxetine glucuronide, in these cellular processes. nih.govnih.gov

In Vitro SystemObserved Effect of Duloxetine/MetabolismPotential MechanismReference
Human Hepatic SpheroidsMitochondrial dysfunction, steatosis, cholestasis, cell apoptosisInduction of oxidative stress nih.gov
Human/Mouse Liver MicrosomesFormation of numerous metabolites, including reactive adductsOxidative metabolism by CYP enzymes nih.govtmc.edunih.gov
HepaRG cellsDecreased ATP production and maximal oxygen consumption rate (OCR)Inhibition of mitochondrial oxidative phosphorylation (OXPHOS) nih.gov

Role of Glucuronide Conjugation in Detoxification Pathways and Metabolite Clearance

Glucuronidation is a crucial Phase II metabolic reaction that plays a significant role in the detoxification and elimination of a wide variety of compounds, including drugs and their metabolites. wikipedia.orgtaylorandfrancis.com This process involves the conjugation of a substrate with glucuronic acid, which significantly increases its water solubility and facilitates its excretion from the body, primarily through urine or bile. wikipedia.orgtaylorandfrancis.com

In the metabolism of duloxetine, glucuronidation is a major pathway. nih.govpsu.edu Following the initial Phase I oxidation of the naphthyl ring to form hydroxylated metabolites such as 4-hydroxy duloxetine, these intermediates undergo conjugation. nih.govresearchgate.net The glucuronide conjugate of 4-hydroxy duloxetine is one of the most abundant circulating metabolites found in human plasma. nih.govpsu.edu

The formation of this glucuronide is a key detoxification step, as it converts the pharmacologically active or potentially reactive hydroxylated intermediate into an inactive and more easily excretable compound. clinpgx.org Approximately 70% of a dose of duloxetine is excreted in the urine as conjugated metabolites, with a smaller portion eliminated in the feces. nih.govnih.gov This highlights the efficiency and importance of glucuronidation in the clearance of duloxetine from the body. nih.gov

Implications of Enzyme Induction and Inhibition on 4-Hydroxy Duloxetine Glucuronide Formation in Preclinical Models

The formation of 4-hydroxy duloxetine, the precursor to its glucuronide conjugate, is dependent on the activity of specific cytochrome P450 (CYP) enzymes. nih.gov In vitro and preclinical studies have identified CYP1A2 and CYP2D6 as the primary enzymes responsible for the initial oxidative metabolism of duloxetine. nih.govtmc.edunih.gov Consequently, any factors that induce or inhibit these enzymes can have significant implications for the metabolic profile of duloxetine and the formation of 4-hydroxy duloxetine glucuronide.

Conversely, enzyme induction, the upregulation of metabolic enzymes, can increase the rate of drug metabolism, potentially leading to lower plasma concentrations of the parent drug and increased formation of metabolites. longdom.orgnih.gov However, in vitro studies using human primary hepatocytes have indicated that duloxetine is not a significant inducer of CYP1A2. nih.gov It is, however, considered a moderate inhibitor of CYP2D6, which can lead to drug-drug interactions when co-administered with other substrates of this enzyme. clinpgx.orgjwatch.org These interactions underscore the importance of the CYP enzyme system in determining the rate of formation of 4-hydroxy duloxetine and its subsequent glucuronide conjugate.

EnzymeRole in Duloxetine MetabolismEffect of InhibitionEffect of InductionReference
CYP1A2Primary enzyme for oxidation of duloxetineIncreases duloxetine concentration, decreases metabolite formationDuloxetine is not a significant inducer medex.com.bdnih.govnih.gov
CYP2D6Primary enzyme for oxidation of duloxetineIncreases duloxetine concentration, decreases metabolite formationDuloxetine is a moderate inhibitor of this enzyme clinpgx.orgnih.govjwatch.org

Emerging Research Directions and Methodological Innovations

Application of 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide in Quantitative Systems Pharmacology (QSP) Modeling for Drug Metabolism

Quantitative Systems Pharmacology (QSP) is a discipline that creates mechanistic mathematical models to understand the complex interactions between a drug, the biological system, and the disease process. nih.govresearchgate.net These models integrate data from various sources to simulate how a drug will behave in different patient populations, predict clinical outcomes, and optimize dosing regimens. nih.govnih.gov A cornerstone of building reliable QSP models for drug metabolism is the availability of high-quality pharmacokinetic (PK) data, which details the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites.

The accuracy of this PK data is paramount, and this is where stable isotope-labeled internal standards (SIL-IS) like this compound become indispensable. This specific compound is a deuterated form of the major human metabolite of Duloxetine (B1670986), 4-Hydroxy Duloxetine Glucuronide. scbt.com Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), which does not alter the chemical properties of the molecule but increases its mass. researchgate.net

In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of the deuterated standard is added to a biological sample (e.g., plasma or urine). nih.gov Because the deuterated standard behaves identically to the non-labeled metabolite during sample extraction and ionization, it can be used to accurately correct for any sample loss or matrix effects. This results in highly precise quantification of the actual metabolite levels in the body. nih.gov This precise data is then used to build and validate the QSP models, allowing for a more accurate prediction of the metabolic fate of duloxetine and its potential for drug-drug interactions mediated by the UGT enzymes. The use of such standards improves the model's ability to translate preclinical findings to clinical scenarios. frontiersin.org

Advancements in High-Throughput Screening (HTS) Technologies for UGT Substrates and Inhibitors Relevant to Duloxetine Metabolism

The glucuronidation pathway, mediated by UDP-glucuronosyltransferases (UGTs), is a critical route for the metabolism of numerous drugs, including duloxetine. nih.govyoutube.com Identifying which UGT isoforms are responsible for a drug's metabolism and which other compounds might inhibit this process is crucial for predicting drug-drug interactions. While HTS assays have long been standard for cytochrome P450 enzymes, their application to UGTs has historically lagged due to challenges like the enzymes' instability and broad substrate specificity. nih.govhelsinki.finih.gov

Recent advancements have led to the development of robust HTS technologies specifically for UGTs. nih.gov These modern assays are often miniaturized into 384-well plate formats and automated, allowing for the rapid screening of large compound libraries. nih.govhelsinki.fiagilent.com A common approach is the use of fluorescence-based assays. nih.gov In one such method, a non-fluorescent or weakly fluorescent UGT substrate is converted into a highly fluorescent glucuronide product, allowing the reaction rate to be monitored in real-time. nih.gov The presence of a potential inhibitor, such as another drug, would decrease the rate of fluorescence increase.

These HTS platforms are used to:

Identify UGT Substrates: Screen new chemical entities to see if they are metabolized by specific UGT enzymes.

Discover UGT Inhibitors: Test libraries of compounds to find those that inhibit the glucuronidation of a known UGT substrate. researchgate.netresearchgate.net This is vital for predicting potential clinical drug-drug interactions. For duloxetine, this would involve screening against UGT isoforms known to be involved in its metabolism.

Table 1: High-Throughput Screening (HTS) Technologies for UGT Enzymes
Assay TypePrincipleAdvantagesExample Application
Fluorescence-BasedA fluorogenic probe substrate (e.g., 1-naphthol) is converted by a UGT enzyme into a fluorescent glucuronide. The increase in fluorescence is measured over time. nih.govHigh sensitivity, real-time kinetics, suitable for automation, no separation step required. nih.govScreening for inhibitors of UGT1A6 by monitoring the glucuronidation of 1-naphthol. nih.gov
Luminescence-BasedMeasures the amount of UDP, a universal byproduct of the glucuronidation reaction. The UDP is converted to ATP, which drives a luciferase-luciferin reaction to produce light.Universal for all UGTs and substrates, high sensitivity.Screening a library of 159 compounds against the plant UGT71G1 enzyme. researchgate.net
LC-MS/MS-BasedDirectly measures the formation of the specific glucuronide metabolite from the drug of interest using liquid chromatography-tandem mass spectrometry.High specificity (measures authentic metabolite), provides structural confirmation, considered the "gold standard". researchgate.netDeveloping selective assays for five major UGT isoforms (UGT1A1, UGT1A4, UGT1A6, UGT1A9, UGT2B7) to test for inhibitors. researchgate.net

Novel Approaches for the Stereoselective Synthesis of Glucuronide Metabolites and Reference Standard Development

The accurate quantification of drug metabolites like 4-Hydroxy Duloxetine Glucuronide requires pure, structurally confirmed reference standards. nih.govacanthusresearch.com However, obtaining these standards can be challenging, as they are often produced in the body in very small quantities and can be difficult to isolate and purify. nih.gov Consequently, researchers have developed novel synthetic approaches to produce these critical reagents. rsc.org

A key challenge in the synthesis of glucuronides is achieving stereoselectivity. In nature, UGT enzymes exclusively produce the β-anomer of the glucuronide. Synthetic methods must replicate this selectivity to produce a standard that is identical to the natural metabolite. arkat-usa.org

Novel approaches to synthesis fall into two main categories:

Chemical Synthesis: This involves the stepwise construction of the glucuronide molecule. Modern methods focus on improving yield and stereocontrol. The Koenigs-Knorr reaction was a classic method, but newer, more efficient techniques are now preferred. nih.gov These include using glucuronyl donors like trichloroacetimidates or glycosyl fluorides, which can be activated under specific conditions to favor the formation of the desired β-linkage. nih.govarkat-usa.org For complex molecules, multi-step protection and deprotection strategies are often required. arkat-usa.org

Biosynthesis (Enzyme-Assisted Synthesis): This approach uses biological systems to perform the glucuronidation reaction. It can be particularly useful for complex substrates or when chemical synthesis is difficult. nih.govhyphadiscovery.com

Recombinant Enzymes: Using purified, recombinantly expressed UGT enzymes allows for clean, highly specific production of a single glucuronide metabolite. hyphadiscovery.com

Microbial Biotransformation: Certain microorganisms can be engineered or selected for their ability to perform glucuronidation reactions, offering a scalable and often cost-effective production method. hyphadiscovery.com

Liver Fractions: Preparations like liver microsomes or S9 fractions, which contain a mixture of drug-metabolizing enzymes, can be used to generate glucuronides. nih.govnih.gov

The development of a reference standard such as this compound involves both the synthesis of the glucuronide and the incorporation of stable isotopes (deuterium), a process that can be achieved through late-stage chemical synthesis. hyphadiscovery.com

Table 2: Comparison of Synthesis Methods for Glucuronide Reference Standards
MethodDescriptionAdvantagesDisadvantages
Chemical SynthesisStepwise chemical reactions to couple a protected glucuronic acid donor to the drug molecule (aglycone). arkat-usa.orgHigh scalability (mg to gram quantities), can produce labeled compounds (e.g., deuterated), precise control over structure. hyphadiscovery.comCan be complex with many steps, may have issues with stereoselectivity (α vs. β anomers), may require harsh reaction conditions. arkat-usa.orgnih.gov
Biosynthesis (Enzymatic)Uses biological systems like purified enzymes, liver microsomes, or whole microorganisms to catalyze the glucuronidation reaction. nih.govhyphadiscovery.comExcellent stereoselectivity (produces the natural β-anomer), works under mild conditions, useful for complex molecules where chemical synthesis fails. nih.govhyphadiscovery.comOften produces smaller quantities (μg to mg), purification from the biological matrix can be difficult, requires specific biological reagents. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Metabolic Profiling and Pathway Elucidation

To fully understand the metabolism of a drug like duloxetine, it is essential to look beyond a single metabolite and consider the entire metabolic network. The integration of "omics" technologies provides a powerful, systems-level view of these complex processes. creative-proteomics.com

Metabolomics: This is the large-scale study of all small molecules (metabolites) within a biological system. creative-proteomics.com Using techniques like high-resolution mass spectrometry and NMR, metabolomics can create a "snapshot" of the metabolic state. In the context of duloxetine, a metabolomics study can identify not only the major metabolites like 4-hydroxy duloxetine glucuronide but also dozens of other minor or previously unknown metabolites formed through various pathways. nih.govnih.gov This provides a comprehensive metabolic profile and can reveal unexpected metabolic routes or species differences in metabolism. nih.gov

Proteomics: This is the large-scale study of proteins. In drug metabolism research, proteomics can be used to identify and quantify the abundance of drug-metabolizing enzymes (like UGTs and CYPs) and transporters in a specific tissue, such as the liver. nih.gov This information is critical because the level of these enzymes can vary significantly between individuals due to genetics or disease, directly impacting how a drug is metabolized.

By integrating data from metabolomics and proteomics, researchers can build a complete picture of a drug's disposition. For example, they can correlate the levels of specific UGT enzymes (from proteomics) with the levels of the corresponding glucuronide metabolites (from metabolomics). nih.gov This integrated approach allows for a more profound elucidation of metabolic pathways, helps identify the specific enzymes responsible for each metabolic step, and provides crucial insights into the mechanisms of drug-drug interactions and inter-individual variability in drug response. nih.govnih.gov

Table 3: Role of Omics Technologies in Metabolic Pathway Elucidation
TechnologyPrimary FocusInformation Provided for Drug Metabolism
MetabolomicsSmall molecules (metabolites)Comprehensive profiling of all drug metabolites, identification of novel metabolic pathways, assessment of endogenous metabolic changes caused by the drug. nih.govnih.gov
ProteomicsProteinsQuantification of the expression levels of drug-metabolizing enzymes (e.g., CYPs, UGTs) and transporters in tissues. nih.govnih.gov
Integrated OmicsCombined analysis of metabolites, proteins, genes, etc.Creates a holistic view by linking enzyme expression to metabolite formation, elucidates complete metabolic networks, and identifies mechanisms of variability in drug response. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.